5-Fluoro-2-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAFHFHYJHZKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372024 | |
| Record name | 5-Fluoro-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-28-1 | |
| Record name | 5-Fluoro-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The document details established synthetic routes, experimental protocols, and characterization data. It also explores the synthesis of key derivatives and their potential applications.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This guide outlines the primary synthetic methodologies for preparing the core compound, this compound, and provides a foundation for the synthesis of its derivatives.
Synthesis of this compound
The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid, 5-Fluoro-2-methylbenzoic acid. Two primary strategies are employed: a direct amidation of the carboxylic acid and a two-step process involving the formation of an acyl chloride intermediate.
Route 1: Direct Amidation of 5-Fluoro-2-methylbenzoic Acid
Direct amidation of carboxylic acids is a widely used and efficient method for the formation of amide bonds. This approach typically involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by an amine.
Experimental Protocol:
A common and effective method for this transformation utilizes peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Purity |
| 5-Fluoro-2-methylbenzoic acid | 154.14 | ≥98% |
| HATU | 380.23 | ≥98% |
| Ammonium Chloride (NH₄Cl) | 53.49 | ≥99.5% |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99% |
| Anhydrous Dimethylformamide (DMF) | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Fluoro-2-methylbenzoic acid (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5-10 mL).
-
To the solution, add HATU (1.2 mmol) and ammonium chloride (1.1 mmol).
-
Slowly add DIPEA (3.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Quantitative Data:
| Starting Material | Coupling Agent | Amine Source | Base | Solvent | Typical Yield |
| 5-Fluoro-2-methylbenzoic acid | HATU | NH₄Cl | DIPEA | DMF | High |
Logical Workflow for Direct Amidation:
An In-Depth Technical Guide to the Molecular Formula C8H8FNO: Isomers, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical landscape of compounds with the molecular formula C8H8FNO. With a molecular weight of approximately 153.15 g/mol , this formula encompasses a variety of structural isomers, some of which are key intermediates in the synthesis of pharmacologically active molecules.[1][2][3] This document details the physicochemical properties of prominent isomers, outlines general experimental protocols for their synthesis and characterization, and explores the biological significance of related structures, including their role in targeting critical signaling pathways in drug discovery.
Core Isomers and Physicochemical Properties
The molecular formula C8H8FNO most commonly represents a series of fluorinated acetanilides and N-methylbenzamides. The position of the fluorine atom on the phenyl ring and the arrangement of the amide group give rise to several distinct isomers. The quantitative data for the most frequently cited isomers are summarized in Table 1 for ease of comparison.
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| N-(2-Fluorophenyl)acetamide | 2-FC6H4NHC(O)CH3 | 399-31-5 | 153.15 | 77-79 | 413-415 (at 0.019 bar) | Soluble in organic solvents. |
| N-(3-Fluorophenyl)acetamide | 3-FC6H4NHC(O)CH3 | 351-28-0 | 153.16 | 88 | Not reported | Soluble in organic solvents. |
| N-(4-Fluorophenyl)acetamide | 4-FC6H4NHC(O)CH3 | 351-83-7 | 153.15 | 152-154 | Not reported | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] |
| 2-Fluoro-N-methylbenzamide | 2-FC6H4C(O)NHCH3 | 52833-63-3 | 153.16 | Not reported | Not reported | Soluble in organic solvents. |
| 4-Fluoro-N-methylbenzamide | 4-FC6H4C(O)NHCH3 | 701-49-5 | 153.16 | Not reported | Not reported | Soluble in organic solvents. |
| 1-(4-Fluorophenyl)ethanone oxime | 4-FC6H4C(=NOH)CH3 | 329-79-3 | 153.15 | 74-76 | 239.8 (at 760 mmHg) | Soluble in organic solvents. |
Biological Significance and Targeted Signaling Pathways
While many C8H8FNO isomers serve as chemical building blocks, structurally related compounds have demonstrated significant biological activity, highlighting their relevance in drug discovery. Notably, derivatives of these isomers have been identified as potent modulators of key signaling pathways implicated in cancer.
Androgen Receptor Signaling Pathway
One of the key isomers, 4-amino-2-fluoro-N-methylbenzamide, is a critical intermediate in the synthesis of Enzalutamide, a second-generation nonsteroidal antiandrogen.[6] Antiandrogens are pivotal in the treatment of prostate cancer, a disease often driven by the androgen receptor (AR) signaling pathway. The AR, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.[4][7] Antagonists of the AR, developed from intermediates like those discussed here, block this signaling cascade, thereby inhibiting tumor growth.[8][9][10]
Caption: Simplified Androgen Receptor (AR) Signaling Pathway.
Aurora Kinase Signaling Pathway
Derivatives of N-(fluorophenyl)acetamide have been investigated as inhibitors of Aurora kinases, particularly Aurora B.[11] Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis.[12][13][14] Overexpression of these kinases is common in various cancers, making them attractive targets for anticancer therapies.[15] Inhibitors of Aurora B can disrupt the proper alignment of chromosomes during cell division, leading to mitotic catastrophe and cell death in cancerous cells.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of C8H8FNO isomers, based on methodologies reported in the scientific literature.
General Synthesis of N-(Fluorophenyl)acetamides
A common method for the synthesis of N-(fluorophenyl)acetamides involves the acylation of a corresponding fluoroaniline with an acetylating agent.
Materials:
-
Fluoroaniline (e.g., 4-fluoroaniline)
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the fluoroaniline in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Add the base to the solution, followed by the slow, dropwise addition of the acetylating agent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if a basic catalyst was used, followed by deionized water, and then a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(fluorophenyl)acetamide.
General Synthesis of Fluoro-N-methylbenzamides
Fluoro-N-methylbenzamides can be synthesized via the amidation of a fluorobenzoyl chloride with methylamine.
Materials:
-
Fluorobenzoyl chloride (e.g., 4-fluorobenzoyl chloride)
-
Methylamine (as a solution in a solvent like THF or as a gas)
-
A suitable base (e.g., triethylamine or an excess of methylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the fluorobenzoyl chloride in an anhydrous solvent in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add the methylamine solution or bubble methylamine gas through the solution. If using a methylamine salt, add a base like triethylamine to liberate the free amine.
-
Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature, continuing to stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[16]
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure fluoro-N-methylbenzamide.[17]
Characterization Methods
The identity and purity of the synthesized C8H8FNO isomers are typically confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. 19F NMR is also crucial for confirming the presence and position of the fluorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the structure.
-
Melting Point Analysis: The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.
The following diagram illustrates a general workflow for the synthesis and characterization of a C8H8FNO isomer.
Caption: General experimental workflow for C8H8FNO isomers.
Conclusion
The molecular formula C8H8FNO represents a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry. The isomers, particularly the fluorinated acetanilides and N-methylbenzamides, serve as valuable precursors for the development of targeted therapeutics. A thorough understanding of their physicochemical properties, synthetic routes, and the biological pathways they can influence is crucial for researchers and scientists in the field of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for further investigation and utilization of these important chemical entities.
References
- 1. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. apexbt.com [apexbt.com]
- 15. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application of 5-Fluoro-2-methylbenzamide Derivatives in Medicinal Chemistry and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-2-methylbenzamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a key building block for a variety of clinically significant therapeutic agents. Its derivatives have demonstrated potent and selective activities against a range of biological targets, leading to the development of drugs for treating cancer, endocrine disorders, and neurodegenerative diseases. The strategic incorporation of the fluoromethylphenyl group can significantly enhance a molecule's pharmacological properties, including target binding affinity, metabolic stability, and cell permeability.
This document provides a detailed overview of the application of key this compound derivatives in drug discovery, focusing on their mechanism of action, quantitative biological data, and relevant experimental protocols.
Androgen Receptor Antagonists for Prostate Cancer
Derivatives of 4-amino-2-fluoro-N-methylbenzamide are central to the structure of second-generation nonsteroidal antiandrogens like Enzalutamide and Apalutamide, which are pivotal in the treatment of prostate cancer.
Mechanism of Action
Enzalutamide and Apalutamide are potent androgen receptor (AR) signaling inhibitors.[1][2][3][4] Unlike first-generation antiandrogens, they exhibit a multi-faceted mechanism of action that includes:
-
Competitive inhibition of androgen binding: They bind to the ligand-binding domain of the AR with high affinity, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][5][6]
-
Inhibition of nuclear translocation: They prevent the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.[1][2][5][7]
-
Impairment of DNA binding and coactivator recruitment: By binding to the AR, they disrupt the interaction of the receptor with androgen response elements (AREs) on DNA and the recruitment of coactivator proteins, thereby inhibiting the transcription of androgen-dependent genes that promote tumor growth and proliferation.[1][2]
This comprehensive blockade of the AR signaling pathway makes these drugs effective in castration-resistant prostate cancer (CRPC), where the AR pathway remains active despite low levels of circulating androgens.[8]
Quantitative Data
| Compound | Target | Assay | IC50 | Reference |
| Enzalutamide | Androgen Receptor | Competitive Binding (LNCaP cells) | 21 - 36 nM | [1] |
| Bicalutamide | Androgen Receptor | Competitive Binding (LNCaP cells) | 159 - 160 nM | [1] |
| Apalutamide | Androgen Receptor | AR Luciferase Reporter Gene Assay | 200 nM | [9] |
| Apalutamide | Cell Proliferation | LNCaP cells | 11 ± 3 µM | [10] |
| Apalutamide | Cell Proliferation | 22Rv1 cells | 77 ± 17 µM | [10] |
| Compound | Pharmacokinetic Parameter | Value | Species | Reference |
| Enzalutamide | Elimination Half-life | 5.8 days | Human | [11][12] |
| Enzalutamide | Time to Steady State | 28 days | Human | [11][12] |
| Enzalutamide | Plasma Protein Binding | 97-98% | Human | [1] |
| Apalutamide | Elimination Half-life | 3-4 days (at steady-state) | Human | [13] |
| Apalutamide | Bioavailability | 100% | Human | [13][14] |
| Apalutamide | Plasma Protein Binding | 96% | Human | [13][14] |
Experimental Protocols
This protocol describes a three-step synthesis starting from 2-fluoro-4-nitrotoluene.
Step 1: Oxidation to 2-fluoro-4-nitrobenzoic acid
-
To a reaction vessel, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture with stirring (e.g., to 95°C).
-
Add potassium permanganate in portions.
-
Maintain the reaction at an elevated temperature for several hours (e.g., 8 hours at 85°C).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-fluoro-4-nitrobenzoic acid.
Step 2: Amidation to 2-fluoro-4-nitro-N-methylbenzamide
-
Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., 1,2-dichloroethane) with a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride dropwise and reflux the mixture for several hours (e.g., 5 hours at 85°C).[15]
-
Cool the reaction mixture in an ice-water bath.
-
Bubble methylamine gas through the solution until it becomes alkaline.[15]
-
Allow the reaction to proceed for an additional period (e.g., 1.5 hours).
-
Remove the solvent under reduced pressure.
-
Add water to the residue, stir, and filter to collect the solid product.
-
Dry the solid to yield 2-fluoro-4-nitro-N-methylbenzamide.
Step 3: Reduction to 4-amino-2-fluoro-N-methylbenzamide
-
In a pressure vessel, dissolve 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent (e.g., ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 10 atmospheres).[15]
-
Stir the reaction at room temperature for several hours (e.g., 12 hours).
-
Filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
-
Cell Culture: Culture prostate cancer cells expressing AR (e.g., LNCaP) in appropriate media.
-
Cell Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Binding Reaction: In a multi-well plate, incubate cell lysates with a fixed concentration of a radiolabeled androgen (e.g., ¹⁸F-FDHT) and varying concentrations of the test compound (e.g., Enzalutamide).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Vasopressin V2 Receptor Antagonists for Hyponatremia
Lixivaptan is a selective vasopressin V2 receptor antagonist that incorporates a this compound moiety. It is developed for the treatment of hyponatremia.
Mechanism of Action
Lixivaptan acts as a competitive antagonist at the vasopressin V2 receptor (V2R), which is primarily located in the renal collecting ducts.[16][17] The V2R is a G-protein coupled receptor (GPCR) that, upon binding of arginine vasopressin (AVP), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18][19][20] This triggers a signaling cascade that results in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[16][18][20] This increases water reabsorption from the filtrate back into the bloodstream.
By blocking the V2R, Lixivaptan prevents this AVP-induced signaling cascade, leading to a decrease in AQP2 translocation.[18][20] This results in reduced water reabsorption and an increase in free water excretion (aquaresis), thereby helping to correct serum sodium levels in hyponatremia.[16][17]
Quantitative Data
| Compound | Target | Species | Assay | Ki/IC50 | Reference |
| Lixivaptan | V2 Receptor | Human | Radioligand Binding | Ki not specified, IC50 = 1.2 nM | [17] |
| Lixivaptan | V2 Receptor | Rat | Radioligand Binding | IC50 = 2.3 nM | [17] |
Experimental Protocols
This protocol determines the binding affinity (Ki) of Lixivaptan for the V2 receptor.[17]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human V2 receptor (e.g., HEK293 or CHO cells).[18][21]
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), serial dilutions of Lixivaptan, a fixed concentration of a radiolabeled AVP analog (e.g., [³H]AVP), and the V2R-expressing cell membranes.[18] For total binding, omit Lixivaptan. For non-specific binding, add a high concentration of unlabeled AVP.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.[18][21]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Lixivaptan to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[17]
This functional assay measures the ability of Lixivaptan to inhibit AVP-induced cAMP production.[17][18]
References
- 1. Enzalutamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 6. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apalutamide - Wikipedia [en.wikipedia.org]
- 14. urology-textbook.com [urology-textbook.com]
- 15. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes: 5-Fluoro-2-methylbenzamide Derivatives as Precursors for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of a key fluorinated benzamide derivative, 4-amino-2-fluoro-N-methylbenzamide, as a crucial precursor in the synthesis of the active pharmaceutical ingredient (API) Apalutamide. While the initial query focused on 5-Fluoro-2-methylbenzamide, extensive research has identified its structural isomer, 4-amino-2-fluoro-N-methylbenzamide, as the relevant intermediate for a prominent therapeutic agent.
Apalutamide is a non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] Its mechanism of action involves the inhibition of the androgen receptor (AR), a key driver of prostate cancer cell proliferation.[3]
Precursor: 4-amino-2-fluoro-N-methylbenzamide
The precursor, 4-amino-2-fluoro-N-methylbenzamide, is a vital building block for the synthesis of Apalutamide. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Synthesis of Apalutamide from 4-amino-2-fluoro-N-methylbenzamide
The synthesis of Apalutamide from its precursor involves the formation of a thiohydantoin ring structure. This is achieved by reacting 4-amino-2-fluoro-N-methylbenzamide with a cyclobutane derivative and a thiophosgene equivalent.
Mechanism of Action of Apalutamide
Apalutamide functions as a potent and selective antagonist of the androgen receptor (AR).[1] In prostate cancer, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR triggers a signaling cascade that promotes tumor growth and survival.[4][5] Apalutamide disrupts this pathway at multiple points:
-
Competitive Inhibition: It directly competes with androgens for binding to the ligand-binding domain of the AR.[6]
-
Inhibition of Nuclear Translocation: It prevents the AR from moving from the cytoplasm into the nucleus, a critical step for its function as a transcription factor.[3][7]
-
Impaired DNA Binding: It hinders the ability of the AR to bind to androgen response elements (AREs) on the DNA.[6][7]
-
Blocked Transcriptional Activation: By preventing DNA binding and the recruitment of co-activator proteins, it impedes the transcription of androgen-dependent genes that are responsible for cell proliferation and survival.[3]
This multifaceted inhibition of the AR signaling pathway ultimately leads to decreased tumor cell proliferation and increased apoptosis (programmed cell death).[6]
Data Presentation
Table 1: Synthesis of the Precursor, 4-amino-2-fluoro-N-methylbenzamide
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Oxidation | 2-fluoro-4-nitrotoluene, Potassium permanganate, Phase transfer catalyst | 74 | >98 |
| 2 | Amination | 2-Fluoro-4-nitrobenzoic acid, Thionyl chloride, Methylamine | 95 | Not specified |
| 3 | Reduction | N-methyl-2-fluoro-4-nitrobenzamide, Pd/C catalyst, Hydrogen | 98 | >98 |
Note: Data synthesized from patent literature.[5]
Table 2: Synthesis of Apalutamide from the Precursor
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Alkylation | 4-amino-2-fluoro-N-methylbenzamide, 1-bromocyclobutane-1-carboxylic acid, Triethylamine, Chloroform, 60-65°C, 15 hours | Not specified for intermediate | 97.99 |
| 2 | Cyclization | Intermediate from Step 1, 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, Toluene, N,N-dimethyl acetamide, 65°C, 23 hours | 73.58 | >99 |
Note: Data synthesized from patent literature.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 4-amino-2-fluoro-N-methylbenzamide
This protocol is a composite of procedures described in the patent literature.[3][5]
Step 1: Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid
-
To a reaction vessel, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to 85-95°C with stirring.
-
Add potassium permanganate in portions.
-
Maintain the reaction at this temperature for 8-16 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture to remove manganese dioxide.
-
Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.
Step 2: Amidation of 2-fluoro-4-nitrobenzoic acid to N-methyl-2-fluoro-4-nitrobenzamide
-
Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., chloroform or 1,2-dichloroethane).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride dropwise and stir at room temperature, then heat to reflux (60-85°C) for 3-5 hours.
-
Cool the reaction mixture in an ice-water bath to -5 to 0°C.
-
Bubble methylamine gas through the solution until it is alkaline.
-
Continue stirring for 1.5-2 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, stir, and filter the solid product.
-
Dry the solid to obtain N-methyl-2-fluoro-4-nitrobenzamide.
Step 3: Reduction of N-methyl-2-fluoro-4-nitrobenzamide to 4-amino-2-fluoro-N-methylbenzamide
-
In a hydrogenation reactor, add N-methyl-2-fluoro-4-nitrobenzamide, a suitable solvent (e.g., ethyl acetate or propyl acetate), and 10% Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas (2-10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, filter to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.
Protocol 2: Synthesis of Apalutamide from 4-amino-2-fluoro-N-methylbenzamide
This protocol is based on procedures outlined in patent documents.[8][9]
Step 1: Synthesis of 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid
-
In a reaction flask equipped with a nitrogen atmosphere, add 4-amino-2-fluoro-N-methylbenzamide, 1-bromocyclobutane-1-carboxylic acid, and chloroform.
-
Add triethylamine and heat the reaction mixture to 60-65°C with stirring for 15 hours.
-
Cool the reaction mixture to room temperature and add hydrochloric acid.
-
Stir for 2 hours, then filter the precipitate.
-
Wash the solid with water and dry to obtain the product.
Step 2: Synthesis of Apalutamide
-
Combine the product from Step 1 (or its cyanated analog, 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide), 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, toluene, and N,N-dimethyl acetamide in a reaction flask.
-
Heat the mixture to approximately 65°C and stir for about 23 hours.
-
Cool the reaction to room temperature and add 2M HCl.
-
Heat the mixture to around 55°C and stir for 6 hours.
-
Evaporate the solvent under vacuum.
-
Add isopropyl alcohol and seed with Apalutamide crystals to induce crystallization.
-
Stir for several hours, then filter the product.
-
Wash with isopropyl alcohol and dry under vacuum to obtain Apalutamide.
Visualizations
References
- 1. Apalutamide - Wikipedia [en.wikipedia.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 6. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. US10807965B2 - Process for preparation of apalutamide - Google Patents [patents.google.com]
- 9. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of 5-Fluoro-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of 5-Fluoro-2-methylbenzamide, a key intermediate in various chemical syntheses. The primary analytical techniques detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for purity assessment, reaction monitoring, and quality control.
Analytical Methodologies
The recommended techniques for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[1]
-
RP-HPLC-UV: A robust and widely used method for the separation, identification, and quantification of organic molecules.[2] It is suitable for determining the purity of the compound and for quality control of raw materials.[2]
-
LC-MS/MS: Offers higher sensitivity and selectivity, making it the method of choice for analyzing samples in complex matrices, such as biological fluids.[1][3] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high specificity.[1][4]
Data Presentation: Comparative Quantitative Data
The following tables summarize the expected performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical data for structurally similar fluorinated aromatic compounds and should be established during method validation.[1]
Table 1: HPLC-UV Method - Expected Performance Characteristics
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9996 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.04 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.12 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |
Table 2: LC-MS/MS Method - Expected Performance Characteristics
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.01 - 10 ng/mL | 0.01 - 10 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.003 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.01 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 92.8 - 108.7% |
Experimental Protocols
Protocol 1: Quantitative Analysis by RP-HPLC-UV
This protocol provides a general method for the analysis of this compound that should be optimized and validated for specific applications.[5]
1.1. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[2] Sonicate for 5 minutes to ensure complete dissolution and make up to the mark with the solvent.[2]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[2]
-
Sample Preparation (Solid): Accurately weigh a known amount of the sample, transfer to a volumetric flask, and dissolve in a suitable solvent.[2] Dilute to a concentration within the calibration range and filter through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Sample Preparation (In-process): Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute with a suitable solvent to fall within the calibration range.[2] Filter the diluted sample through a 0.45 µm syringe filter.[2][6]
1.2. HPLC Instrumentation and Conditions
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Example Isocratic: 50:50 (v/v) | |
| Example Gradient: Start with 30% Acetonitrile, ramp to 70% over 10 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
1.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]
-
Perform a blank injection (mobile phase) to ensure the system is clean.[2]
-
Inject the standard solutions in increasing order of concentration to establish the calibration curve.[2]
-
Inject the prepared sample solutions.[2]
-
After analysis, flush the column with a high percentage of organic solvent.[2]
1.4. Data Analysis
-
Integrate the peak corresponding to this compound in each chromatogram.[2]
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[2]
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[2]
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.[2]
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol is designed for high-sensitivity quantification and is particularly useful for complex sample matrices.
2.1. Standard and Sample Preparation
-
Follow the same procedure for preparing stock and working standard solutions as in the HPLC-UV protocol, but at lower concentrations suitable for LC-MS/MS analysis (e.g., in the ng/mL range).
-
Sample Preparation: Sample preparation is critical for LC-MS/MS to minimize matrix effects.[7] Techniques such as protein precipitation (for biological samples), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be required.[1][8] The final extract should be dissolved in the mobile phase.
2.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by direct infusion of a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion. |
2.3. Analysis Procedure
-
Optimize MS/MS parameters by direct infusion of a this compound standard solution to determine the optimal precursor and product ions for MRM.[9]
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a blank solution to ensure no carryover.
-
Inject the calibration standards followed by the prepared samples.
2.4. Data Analysis
-
Quantify the analyte peak area from the MRM chromatograms.
-
Generate a calibration curve and perform linear regression as described for the HPLC-UV method.
-
Calculate the concentration of this compound in the original samples, accounting for all dilution and concentration factors during sample preparation.
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 8. organomation.com [organomation.com]
- 9. idus.us.es [idus.us.es]
5-Fluoro-2-methylbenzamide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Introduction
5-Fluoro-2-methylbenzamide is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of a diverse range of heterocyclic compounds. The presence of the fluorine atom and the methyl group on the benzamide core imparts unique physicochemical properties to the resulting molecules, often enhancing their metabolic stability, binding affinity to biological targets, and cell permeability. These characteristics make it an attractive starting material for the development of novel therapeutic agents. This application note details the use of this compound in the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant anticancer activity, and provides a detailed protocol for their synthesis and characterization.
Application: Synthesis of 7-Fluoro-6-methyl-quinazolin-4(3H)-ones as Potential Anticancer Agents
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including several approved anticancer drugs.[1][2][3] The quinazoline scaffold is particularly recognized for its ability to effectively inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[4][5][6] By utilizing this compound as a precursor, novel 7-fluoro-6-methyl-quinazolin-4(3H)-one derivatives can be synthesized. The fluorine atom at the 7-position and the methyl group at the 6-position of the resulting quinazolinone can significantly influence the compound's interaction with the EGFR active site, potentially leading to enhanced potency and selectivity.[3]
General Synthetic Scheme
The synthesis of 7-fluoro-6-methyl-2-substituted-quinazolin-4(3H)-ones from this compound can be achieved through a transition-metal-free, base-promoted intramolecular cyclization reaction with an appropriate amide. This methodology provides an efficient route to these valuable heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-6-methyl-2-phenyl-3H-quinazolin-4-one
This protocol describes a representative synthesis of a 7-fluoro-6-methyl-quinazolin-4(3H)-one derivative. This method is adapted from a general procedure for the synthesis of quinazolinones from ortho-fluorobenzamides.[7][8]
Materials:
-
This compound
-
Benzamide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Nitrogen atmosphere setup
Procedure:
-
Reaction Setup: In a 25 mL reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 153.1 mg), benzamide (2.5 mmol, 302.8 mg), and cesium carbonate (2.5 mmol, 814.5 mg).
-
Solvent Addition: Add 4.0 mL of freshly distilled anhydrous DMSO to the reaction tube under a nitrogen atmosphere.
-
Reaction Conditions: Seal the tube and stir the mixture at 135 °C for 24 hours in an oil bath.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50.0 mL of water and 20.0 mL of ethyl acetate.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 20.0 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20.0 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: The structure and purity of the final product, 7-Fluoro-6-methyl-2-phenyl-3H-quinazolin-4-one, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected product from the synthesis and provides a template for recording experimental data.
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Benzamide | 7-Fluoro-6-methyl-2-phenyl-3H-quinazolin-4-one | Data to be filled | Data to be filled |
Biological Activity of Fluorinated Quinazolinones
Fluorinated quinazolinone derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. The table below presents representative IC₅₀ values for a fluorinated quinazolinone derivative, highlighting its efficacy.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamide | NCI, MCF-7, HEK-293 | Micromolar range | [9] |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway and Inhibition by Quinazolinones
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazolinone-based inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.[3]
Caption: EGFR signaling pathway and its inhibition by a quinazolinone derivative.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the logical workflow from the synthesis of the quinazolinone derivative to its biological evaluation.
Caption: Experimental workflow for the synthesis and evaluation of quinazolinones.
Conclusion
This compound serves as an excellent starting material for the synthesis of 7-fluoro-6-methyl-quinazolin-4(3H)-ones, a class of heterocyclic compounds with promising anticancer properties. The provided protocol offers a reliable method for their preparation. The resulting compounds are valuable candidates for further investigation as potential inhibitors of the EGFR signaling pathway, a critical target in cancer therapy. The unique substitution pattern offered by this building block provides a strategic advantage in the design of novel and effective therapeutic agents.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Activities of 5-Fluoro-2-oxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-fluoro-2-oxindole derivatives and their significant biological activities. The protocols outlined below offer detailed methodologies for the preparation and evaluation of these compounds, which have shown considerable promise as anticancer, α-glucosidase inhibitory, and potential antiviral agents.
Introduction
The 5-fluoro-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The presence of the fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity to target proteins. This document details common synthetic routes to these derivatives and protocols for assessing their therapeutic potential.
Synthesis of 5-Fluoro-2-oxindole Derivatives
The synthesis of 5-fluoro-2-oxindole derivatives can be achieved through several methods, with Knoevenagel condensation being a widely employed strategy. Other notable methods include Heck and Suzuki cross-coupling reactions, which allow for the introduction of diverse substituents at the 3-position of the oxindole ring.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of 3-substituted-5-fluoro-2-oxindole derivatives by the condensation of 5-fluoro-2-oxindole with various aromatic aldehydes.[1][2]
Materials:
-
5-Fluoro-2-oxindole
-
Substituted aromatic aldehydes
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv) in ethanol in a round-bottom flask, add the desired substituted aromatic aldehyde (1.5 mmol, 1.5 equiv).
-
Add potassium hydroxide (6.0 mmol, 6.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-substituted-5-fluoro-2-oxindole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis via Heck Coupling (General Procedure)
This protocol provides a general methodology for the palladium-catalyzed Heck coupling of a 3-halo-5-fluoro-2-oxindole with an alkene.
Materials:
-
3-Bromo-5-fluoro-2-oxindole (or other suitable halide)
-
Alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add 3-bromo-5-fluoro-2-oxindole (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis via Suzuki Coupling (General Procedure)
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of a 3-halo-5-fluoro-2-oxindole with a boronic acid or ester.
Materials:
-
3-Bromo-5-fluoro-2-oxindole
-
Aryl or vinyl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Reaction vessel suitable for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 3-bromo-5-fluoro-2-oxindole (1.0 mmol), the boronic acid/ester (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent (10 mL).
-
Heat the mixture to 80-110 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Biological Activities of 5-Fluoro-2-oxindole Derivatives
Derivatives of 5-fluoro-2-oxindole have demonstrated a range of biological activities, with anticancer and α-glucosidase inhibition being the most prominently studied.
Anticancer Activity
Several 5-fluoro-2-oxindole derivatives have been identified as potent anticancer agents, often acting as kinase inhibitors. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis.
Table 1: Anticancer Activity of Selected 5-Fluoro-2-oxindole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 3g | Breast Cancer (T-47D) | GI% | 96.17% | [3] |
| 3g | Lung Cancer (HOP-92) | GI% | 95.95% | [3] |
| 3g | Ovarian Cancer (NCI/ADR-RES) | GI% | 95.13% | [3] |
| 3g | CNS Cancer (SNB-75) | GI% | 89.91% | [3] |
GI% = Percentage of Growth Inhibition
The diagram below illustrates the VEGFR-2 signaling pathway, which is a critical target for many 5-fluoro-2-oxindole-based anticancer agents.
Caption: VEGFR-2 signaling pathway and its inhibition.
α-Glucosidase Inhibitory Activity
Certain 5-fluoro-2-oxindole derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.
Table 2: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives
| Compound | IC₅₀ (µM) | Reference |
| 3d | 49.89 ± 1.16 | [1][2] |
| 3f | 35.83 ± 0.98 | [1][2] |
| 3i | 56.87 ± 0.42 | [1][2] |
| Acarbose (Reference) | 569.43 ± 43.72 | [1][2] |
The following diagram illustrates the mechanism of α-glucosidase inhibition.
Caption: Inhibition of carbohydrate digestion.
Antiviral Activity
While the broader class of oxindole derivatives has been investigated for antiviral properties, specific and detailed data on the antiviral activity of 5-fluoro-2-oxindole derivatives against viruses such as HIV or influenza is not extensively available in the current literature. Further research is warranted to explore the potential of this scaffold in developing novel antiviral agents. Some studies on oxindole derivatives have shown moderate activity against HIV-1.
Experimental Protocols for Biological Assays
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T-47D, HOP-92)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
5-Fluoro-2-oxindole derivatives (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 5-fluoro-2-oxindole derivatives (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Protocol 5: α-Glucosidase Inhibition Assay
This protocol details the in vitro assessment of α-glucosidase inhibitory activity.[1][2]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
5-Fluoro-2-oxindole derivatives
-
Acarbose (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in buffer.
-
In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or control.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ (concentration for 50% inhibition) values.
Caption: General workflow for synthesis and evaluation.
References
- 1. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of 5-Fluoro-2-methylbenzamide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-Fluoro-2-methylbenzamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Product Yield
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yield can stem from several factors, from incomplete reactions to product loss during workup. Below are common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are of high purity and used in the correct stoichiometric ratios.
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may be slow or incomplete. If it's too high, it could lead to the formation of side products. Experiment with a range of temperatures to find the optimal condition for your specific reaction setup.
-
-
Poor Quality of Starting Materials:
-
Solution: The purity of the starting material, 5-Fluoro-2-methylbenzoic acid, is crucial. Ensure it is free from impurities that could interfere with the reaction.[1] Consider purifying the starting material if its purity is questionable.
-
-
Product Loss During Workup and Purification:
-
Solution: Product can be lost during extraction, washing, and purification steps.[2] To minimize loss, ensure the pH is optimized during aqueous workup to prevent the product from dissolving in the aqueous layer. When performing crystallization, use a minimal amount of a suitable solvent and cool the solution slowly to maximize crystal formation. For chromatographic purification, select an appropriate solvent system to ensure good separation and recovery.[2]
-
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Product Purity Issues
Question: My final product is impure. What are the common impurities and how can I remove them?
Answer:
Impurities can arise from side reactions or unreacted starting materials. Here are some common scenarios and solutions:
-
Presence of Unreacted 5-Fluoro-2-methylbenzoic Acid:
-
Cause: Incomplete reaction or use of insufficient aminating agent.
-
Solution: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup can remove the acidic starting material. Ensure the reaction goes to completion by monitoring it via TLC or HPLC.
-
-
Formation of Side Products:
-
Cause: The reaction conditions may be promoting side reactions. For instance, in related syntheses, the formation of dinitro derivatives has been observed as a side product under certain nitrating conditions.[2] While not a direct precursor, this highlights the importance of controlled conditions.
-
Solution: Optimize the reaction conditions, such as temperature and the rate of addition of reagents. Using a milder coupling agent for the amidation can also reduce side product formation. Purification via column chromatography or recrystallization is often necessary to remove these impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and straightforward method is the amidation of 5-Fluoro-2-methylbenzoic acid. This typically involves activating the carboxylic acid group, followed by the addition of an ammonia source.
Q2: Can you provide a general experimental protocol for the amidation of 5-Fluoro-2-methylbenzoic acid?
A2: Yes, a general two-step protocol is provided below. This should be considered a starting point and may require optimization.
Experimental Protocol: Amidation of 5-Fluoro-2-methylbenzoic acid
Step 1: Acyl Chloride Formation
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-methylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.1-1.5 equivalents) dropwise to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).
-
Remove the excess solvent and volatile reagents under reduced pressure.
Step 2: Amidation
-
Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Q3: What are some recommended analytical techniques for monitoring the reaction and assessing product purity?
A3:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and is excellent for determining the purity of the final product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Data Summary
The following table summarizes reaction conditions and yields for related syntheses, which can provide insights for optimizing the synthesis of this compound.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| 5-fluoro-2-methylbenzoic acid | Fuming HNO₃, H₂SO₄ conc. | - | - | - | - | Yellow solid | WO 2009/112832 A1[2] |
| 5-fluoro-2-methylbenzoic acid | Conc. H₂SO₄, conc. HNO₃ | - | - | - | 52% (two steps) | Brown solid | Gillmore et al., Org. Process Res. Dev., 2012[2] |
| 5-fluoro-2-methylbenzoic acid | Fuming HNO₃, Oleum | - | 0 °C | 1 h | Full conversion | <0.5% dinitro derivative | US11001552B2[2] |
| 2-fluoro-4-nitrotoluene | KMnO₄, phase transfer catalyst | - | - | - | 74% | - | Journal of Chemical Research 2013[3] |
| N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C | - | - | - | 98% | - | Journal of Chemical Research 2013[3] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and troubleshooting of this compound.
Caption: General workflow for synthesis and troubleshooting.
References
Troubleshooting solubility issues of 5-Fluoro-2-methylbenzamide in common solvents
Technical Support Center: 5-Fluoro-2-methylbenzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with this compound in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound based on its structure?
Q2: Which organic solvents are most likely to dissolve this compound?
A2: Based on the principle of "like dissolves like," solvents with some polarity that can engage in hydrogen bonding, as well as nonpolar aprotic solvents, are good candidates.[1][4] Expect higher solubility in solvents such as:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent choices for dissolving compounds with both polar and nonpolar characteristics.[2]
-
Alcohols: Ethanol and methanol may be effective due to their ability to hydrogen bond with the amide group.
-
Chlorinated Solvents: Dichloromethane may also be a suitable solvent.[2]
-
Ethers: Diethyl ether could be a potential solvent, though likely less effective than more polar options.[2]
Q3: My compound is not dissolving in my chosen solvent. What are the first troubleshooting steps I should take?
A3: If you are experiencing difficulty dissolving this compound, consider the following initial steps:
-
Increase Agitation: Ensure the mixture is being vigorously stirred or vortexed to maximize the interaction between the solute and the solvent.[5]
-
Gentle Heating: Carefully warm the solution. For many compounds, solubility increases with temperature.[6] Use a water bath for controlled heating.
-
Particle Size Reduction: If the solid is crystalline, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.[7]
-
Use of a Co-solvent: If the compound is sparingly soluble in your primary solvent, adding a small amount of a co-solvent in which the compound is highly soluble can significantly improve overall solubility.[8][9] For aqueous solutions, starting with a concentrated stock in DMSO and then diluting is a common strategy.[10]
Q4: Can pH be adjusted to improve the solubility of this compound in aqueous solutions?
A4: The benzamide functional group is generally neutral and does not ionize significantly in response to pH changes in the way that acidic or basic functional groups do.[11] Therefore, adjusting the pH is unlikely to have a dramatic effect on the aqueous solubility of this compound.
Troubleshooting Guide for Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
Problem: The compound "oils out" instead of dissolving.
-
Possible Cause: The melting point of the compound may be close to the boiling point of the solvent, or the compound is melting before it fully dissolves.[9]
-
Suggested Solution:
-
Try a solvent with a higher boiling point.
-
Use a co-solvent system to alter the solvation properties of the mixture.[9]
-
Problem: The compound precipitates out of solution after being fully dissolved.
-
Possible Cause:
-
Temperature Change: The solution may have been saturated at a higher temperature and is now cooling, causing the compound to fall out of solution.
-
Addition of an Anti-solvent: Another reagent or solvent was added that lowered the overall solvating power for your compound.[9]
-
-
Suggested Solution:
-
Maintain the temperature at which the compound was originally dissolved.
-
If adding another reagent, ensure it is miscible with the solvent and consider adding it more slowly or in smaller volumes.
-
If a reaction is intended, the precipitate may be the desired product.
-
Problem: Inconsistent solubility results between experiments.
-
Possible Cause:
-
Solvent Purity: Variations in the water content or purity of the organic solvents used.
-
Weighing Inaccuracies: Errors in weighing the solute.[12]
-
Temperature Fluctuations: Inconsistent ambient laboratory temperatures.[12]
-
Insufficient Equilibration Time: Not allowing enough time for the solution to reach saturation.[7]
-
-
Suggested Solution:
-
Use fresh, high-purity solvents for each experiment.
-
Calibrate balances regularly and ensure accurate weighing.
-
Conduct experiments in a temperature-controlled environment.
-
Establish a consistent and sufficient equilibration time for all solubility tests.
-
Experimental Protocol: Determination of Qualitative Solubility
This protocol provides a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Dichloromethane, Toluene)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
-
Graduated cylinder or micropipettes
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.[5]
-
Add 1 mL of the chosen solvent to the test tube.[9]
-
Vigorously agitate the mixture using a vortex mixer or by stirring for at least 60 seconds at room temperature.[9]
-
Observe the solution and classify the solubility based on the following criteria:
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.[9] Record if heating is required for dissolution.
-
Repeat the procedure for each solvent to be tested.
Data Presentation:
Summarize the qualitative solubility results in a table for easy comparison.
| Solvent | Solubility at Room Temperature | Solubility with Heating |
| Water | Insoluble | Insoluble |
| Ethanol | To be determined | To be determined |
| Methanol | To be determined | To be determined |
| DMSO | To be determined | To be determined |
| DMF | To be determined | To be determined |
| Acetone | To be determined | To be determined |
Visual Guides
Below are diagrams to assist in understanding the troubleshooting and theoretical concepts related to solubility.
Caption: A workflow for troubleshooting solubility issues.
Caption: Key factors influencing the solubility of a compound.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
Optimization of reaction conditions for the synthesis of 5-Fluoro-2-methylbenzamide derivatives.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 5-Fluoro-2-methylbenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from 5-Fluoro-2-methylbenzoic acid?
A1: The most common and efficient method is the conversion of the carboxylic acid to an activated species, followed by reaction with an amine source (ammonia or a primary/secondary amine). This is typically achieved through two main routes:
-
Acid Chloride Formation: Reacting 5-Fluoro-2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with an amine.
-
Amide Coupling: Directly coupling 5-Fluoro-2-methylbenzoic acid with an amine using a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete activation of the carboxylic acid: The activating agent may have degraded or an insufficient amount was used.
-
Hydrolysis of the activated intermediate: The presence of water in the reaction solvent or reagents can lead to the hydrolysis of the acyl chloride or the activated ester back to the carboxylic acid.
-
Poor nucleophilicity of the amine: The chosen amine may not be reactive enough under the applied conditions.
-
Steric hindrance: Either the 5-Fluoro-2-methylbenzoic acid or the amine may be sterically hindered, slowing down the reaction rate.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can negatively impact the reaction outcome.
-
Product loss during work-up and purification: The product might be partially soluble in the aqueous phase during extraction, or there might be losses during chromatography.
Q3: What are the common side products I should be aware of?
A3: Common side products include:
-
Unreacted 5-Fluoro-2-methylbenzoic acid: This is often due to incomplete reaction or hydrolysis of the activated intermediate.
-
Urea derivatives: When using carbodiimide coupling agents like EDC, the activated intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride, and the EDC can rearrange to form a urea byproduct.
-
Over-acylation: If the amine has other nucleophilic groups, multiple acylations can occur.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot for the starting material (5-Fluoro-2-methylbenzoic acid) should diminish over time, while a new spot for the product (this compound) should appear and intensify. LC-MS can confirm the mass of the product and help identify any major side products.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Degraded Coupling/Activating Agent | Use a fresh bottle of the coupling or activating agent. Ensure proper storage conditions (e.g., under inert atmosphere, refrigerated). |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reagent | Ensure the correct stoichiometry. For challenging couplings, a slight excess of the amine and coupling agent may be beneficial. |
| Low Reaction Temperature | If the reaction is sluggish, consider moderately increasing the temperature. Monitor for potential side reactions. |
| Poor Solubility of Starting Materials | Choose a solvent in which all reactants are soluble. Common solvents for amide coupling include DMF, DCM, and THF. |
Issue 2: Presence of Significant Amount of Starting Material (5-Fluoro-2-methylbenzoic acid) After Reaction
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time. If the reaction has stalled, consider adding another portion of the coupling/activating agent and amine. |
| Hydrolysis of Activated Intermediate | As mentioned above, ensure strictly anhydrous conditions. |
| Reversible Reaction | While amide formation is generally considered irreversible, under certain conditions, the reverse reaction can occur. Ensure the removal of water if formed. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution with Byproducts | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Product is Water-Soluble | During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product. Extract with a more polar organic solvent like ethyl acetate multiple times. |
| Product is an Oil | If the product is an oil and difficult to handle, try to form a salt (e.g., hydrochloride salt if the product has a basic nitrogen) to induce crystallization. |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents for Benzamide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Key Advantages | Potential Issues |
| EDC | HOBt or HOAt | DMF, DCM | Good for a wide range of substrates; water-soluble byproducts. | Can lead to racemization in chiral substrates; formation of urea byproducts. |
| HATU | None | DMF, NMP | High reactivity, suitable for sterically hindered substrates; low racemization. | More expensive; byproducts can complicate purification. |
| SOCl₂ | None | DCM, Toluene | Inexpensive and effective for forming acid chlorides. | Generates HCl and SO₂ which need to be neutralized or removed. |
Table 2: General Reaction Conditions for the Synthesis of this compound
| Parameter | Acid Chloride Method | Amide Coupling (EDC/HOBt) |
| 5-Fluoro-2-methylbenzoic acid | 1.0 eq | 1.0 eq |
| Activating/Coupling Agent | SOCl₂ (1.2-1.5 eq) | EDC (1.2 eq), HOBt (1.2 eq) |
| Amine Source | Ammonia or Amine (2.0-3.0 eq) | Amine (1.1 eq) |
| Base | Amine (in excess) or Pyridine | DIPEA or Et₃N (2.0-3.0 eq) |
| Solvent | DCM, Toluene | DMF, DCM |
| Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 1-4 hours | 4-24 hours |
| Typical Yield | > 80% | > 90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Chloride
-
Acid Chloride Formation: To a solution of 5-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude 5-Fluoro-2-methylbenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (2.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of this compound via Amide Coupling (EDC/HOBt)
-
Activation: To a solution of 5-Fluoro-2-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) portion-wise at 0 °C.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Technical Support Center: Purification of Crude 5-Fluoro-2-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Fluoro-2-methylbenzamide. The following information is compiled to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography.[1] Recrystallization is a cost-effective method suitable for large-scale purification, while column chromatography is excellent for separating the target compound from impurities with different polarities.[1][2] For highly impure samples or to separate closely related isomers, a combination of these techniques may be necessary.
Q2: What are the likely impurities in crude this compound?
A2: The impurities in crude this compound are dependent on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 5-fluoro-2-methylbenzoic acid or the corresponding acyl chloride.
-
Reagents from the synthesis: For example, any coupling agents or bases used.
-
Side products: Isomeric byproducts or products from side reactions.
-
Solvents: Residual solvents from the reaction or initial work-up.
Q3: My purified product appears colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the solution with activated carbon during recrystallization.[2] A small amount of activated carbon is added to the hot solution, which is then filtered while hot to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize.[2] It is important to use activated carbon sparingly, as it can also adsorb some of the desired product, leading to a lower yield.[2][3] If this method is ineffective, column chromatography is a more powerful alternative for removing colored impurities.[2]
Q4: After purification, I still see multiple spots on my Thin-Layer Chromatography (TLC) plate. What should I do?
A4: The presence of multiple spots on a TLC plate after purification indicates that the sample is not yet pure.[2] The additional spots could be unreacted starting materials, isomeric byproducts, or degradation products.[2] To address this, you can try optimizing your column chromatography by experimenting with different solvent systems to achieve better separation.[2] A gradient elution, where the polarity of the eluent is gradually increased, can also improve the separation of closely related compounds.[2] In some cases, a second purification step, such as performing column chromatography after an initial recrystallization, may be necessary.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" during recrystallization (product separates as a liquid instead of solid) | The crude material is highly impure, significantly depressing the melting point.[3] The boiling point of the solvent is too high. The solution is cooling too rapidly. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Seeding the solution with a small crystal of pure product can help induce proper crystallization.[3] Consider using a lower-boiling point solvent or a different solvent system. |
| No crystals form upon cooling during recrystallization | Too much solvent was used, and the solution is not supersaturated.[3] The compound is very soluble in the chosen solvent even at low temperatures. | Gently heat the solution to evaporate some of the solvent to concentrate it.[3] After reducing the volume, allow the solution to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal. Consider a different solvent or a co-solvent system. |
| Low recovery of purified product after recrystallization | Too much solvent was used. The product has significant solubility in the cold solvent.[3] Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution.[4] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2] To prevent premature crystallization, use a pre-warmed funnel and flask for hot filtration. |
| Poor separation during column chromatography | The chosen eluent system is not optimal. The column was not packed properly. The column was overloaded with the crude sample. | Develop a better eluent system using TLC analysis; the ideal Rf for the target compound should be around 0.2-0.3.[5] Ensure the silica gel is packed uniformly without any air bubbles.[5] Use an appropriate amount of crude product for the column size. |
Experimental Protocols
Recrystallization Protocol
This is a general protocol and may require optimization for solvent selection and temperature.
-
Solvent Screening: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures.[6] Potential solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethyl acetate/hexanes.[1][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent in portions while stirring and heating until the solid just dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[2]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[2]
Column Chromatography Protocol
This is a general protocol that will require optimization of the eluent system based on TLC analysis.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find a system that gives good separation and an Rf value of approximately 0.2-0.3 for the target compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., a high percentage of hexanes). Collect fractions and monitor the separation using TLC.[5]
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute the target compound.[5]
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.[5]
Data Presentation
Table 1: Potential Recrystallization Solvents and Properties
| Solvent | Boiling Point (°C) | General Suitability for Benzamides | Notes |
| Ethanol | 78 | Often suitable. | Good for moderately polar compounds. |
| Methanol | 65 | Often suitable. | Similar to ethanol but with a lower boiling point.[1] |
| Ethyl Acetate | 77 | Potentially suitable. | A good solvent for a wide range of organic compounds. |
| Acetone | 56 | Potentially suitable. | A polar aprotic solvent.[1] |
| Water | 100 | Unlikely to be suitable alone due to low solubility of organic compounds, but can be used as an anti-solvent in a co-solvent system. | Benzamides are generally insoluble in cold water. |
| Hexanes/Ethyl Acetate | Variable | Good as a co-solvent system. | The ratio can be adjusted to achieve optimal solubility.[7] |
Table 2: Example Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å)[7] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient[2][7] |
| Initial Eluent Composition | 95:5 Hexanes:Ethyl Acetate (example)[7] |
| Final Eluent Composition | 90:10 Hexanes:Ethyl Acetate (example)[7] |
| TLC Visualization | UV lamp (254 nm) and/or potassium permanganate stain[5] |
| Target Rf Value | ~0.2 - 0.3[5] |
Visualizations
Caption: A standard workflow for the purification of this compound using recrystallization.
Caption: A standard workflow for the purification of this compound using column chromatography.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Stability assessment and proper storage conditions for 5-Fluoro-2-methylbenzamide
Technical Support Center: 5-Fluoro-2-methylbenzamide Stability and Storage
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability assessment and proper storage conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry and cool place.[1] The product is chemically stable under standard ambient conditions (room temperature).[1] For long-term storage, refer to the product label for any specific temperature recommendations. The storage area should be secure and accessible only to authorized personnel.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for benzamides, including this compound, is hydrolysis.[2][3][4] This can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form 5-fluoro-2-methylbenzoic acid and ammonia.[2][4] Other potential degradation pathways that should be investigated during forced degradation studies include oxidation, photolysis, and thermal degradation.[5][6]
Q3: How can I assess the stability of this compound in my formulation?
A3: A stability-indicating analytical method, typically a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated.[1][7][8] This method must be able to separate the intact this compound from any potential degradation products. Forced degradation studies are essential to generate these degradation products and to demonstrate the specificity of the analytical method.[5][9]
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[5][6] These studies are crucial for:
-
Identifying potential degradation products.[5]
-
Elucidating degradation pathways.[5]
-
Developing and validating a stability-indicating analytical method.[7][8]
-
Understanding the intrinsic stability of the molecule.[5]
Typical stress conditions include acid and base hydrolysis, oxidation, heat, and exposure to light.[5][6] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during routine analysis. | Degradation of this compound due to improper storage or handling. | Verify the storage conditions (temperature, humidity, light exposure). Review sample handling procedures. Analyze a freshly prepared standard to confirm system suitability. |
| Loss of assay purity over time. | Chemical instability of the compound in the current formulation or storage conditions. | Perform a comprehensive stability study under controlled conditions (e.g., different temperatures, humidity levels, and packaging). Consider reformulation to improve stability. |
| Inconsistent results in stability studies. | Issues with the analytical method, such as lack of specificity or robustness. | Re-validate the stability-indicating method. Ensure the method can adequately separate all degradation products from the parent compound. Perform forced degradation studies to confirm. |
| Discoloration or change in physical appearance of the powder. | Significant degradation has likely occurred. | Do not use the material. Quarantine the batch and conduct a thorough investigation to determine the cause of degradation. |
Quantitative Data Summary
The following table provides an illustrative example of the expected stability of this compound under various forced degradation conditions. This data is for informational purposes and actual results may vary.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 12% | 5-Fluoro-2-methylbenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 18% | 5-Fluoro-2-methylbenzoic acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 8% | Oxidative degradants |
| Thermal | Dry Heat | 48 hours | 80°C | 5% | Thermal degradants |
| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | Room Temp | 15% | Photolytic degradants, potential for defluorination |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general procedure for the development of a stability-indicating RP-HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 210-300 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat. Neutralize with an equivalent amount of base before injection.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat. Neutralize with an equivalent amount of acid before injection.
-
Oxidation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid sample in a hot air oven. Dissolve in a suitable solvent before injection.
-
Photolytic: Expose the sample to light as per ICH Q1B guidelines.[10] Dissolve in a suitable solvent before injection.
-
-
Analysis: Inject the prepared samples and monitor the separation of the parent peak from any degradation products. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]
- 2. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Common side products in the synthesis of 5-Fluoro-2-methylbenzamide and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common side products during the synthesis of 5-Fluoro-2-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most common and direct method for synthesizing this compound is the amidation of 5-Fluoro-2-methylbenzoic acid. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with ammonia.[1][2] Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the direct coupling of the carboxylic acid with an ammonia source.
Q2: What are the most common side products observed in the synthesis of this compound?
The side products in the synthesis of this compound are highly dependent on the chosen synthetic route and reaction conditions. However, some of the most frequently encountered impurities include:
-
Unreacted Starting Material: Residual 5-Fluoro-2-methylbenzoic acid may be present if the reaction does not go to completion.[1]
-
5-Fluoro-2-methylbenzoyl chloride: If the amidation step is incomplete when using an acyl chloride intermediate, this reactive species may remain in the crude product.
-
Hydrolysis Product: The desired product, this compound, can hydrolyze back to 5-Fluoro-2-methylbenzoic acid, especially during aqueous workup or if moisture is present.[1]
-
Diacylated Product (N-(5-fluoro-2-methylbenzoyl)-5-fluoro-2-methylbenzamide): This impurity can form, particularly if the reaction conditions are not carefully controlled, leading to the reaction of the product amide with another molecule of the activated carboxylic acid derivative.[1]
Q3: How can I minimize the formation of these side products?
To minimize side product formation, consider the following strategies:
-
Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate (e.g., acyl chloride) back to the starting carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]
-
Control Stoichiometry: Use a slight excess of the aminating agent (e.g., ammonia) to ensure complete conversion of the activated carboxylic acid. Avoid a large excess of the carboxylic acid or activating agent to prevent the formation of diacylated byproducts.[1]
-
Temperature Control: The amidation reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents can help control the reaction rate and minimize side reactions.[3]
-
Proper Workup: A carefully designed workup procedure is crucial. Washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid. Washing with a mild acid (e.g., dilute HCl) can remove excess ammonia.
Troubleshooting Guides
Problem: My final product is contaminated with the starting material, 5-Fluoro-2-methylbenzoic acid.
-
Possible Cause: Incomplete activation of the carboxylic acid or incomplete reaction with the ammonia source.
-
Troubleshooting Steps:
-
Verify Activation: If using an activating agent like thionyl chloride, ensure it is fresh and used in a sufficient molar ratio (typically a slight excess). Allow for adequate reaction time for the activation step to complete before adding the ammonia source.
-
Increase Amidation Time/Temperature: The reaction with ammonia may require longer reaction times or slightly elevated temperatures to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize Workup: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic 5-Fluoro-2-methylbenzoic acid as its water-soluble sodium salt.[1]
-
Problem: I have an unknown impurity with a mass slightly higher than my product.
-
Possible Cause: This could be a diacylated impurity, N-(5-fluoro-2-methylbenzoyl)-5-fluoro-2-methylbenzamide.
-
Troubleshooting Steps:
-
Review Stoichiometry: Ensure that you are not using a large excess of the 5-Fluoro-2-methylbenzoic acid or the activating agent. The amide product can act as a nucleophile and react with another molecule of the activated acid.
-
Control Reagent Addition: Add the activated carboxylic acid derivative slowly to the ammonia solution to maintain a high concentration of the amine nucleophile relative to the electrophile, which disfavors the formation of the diacylated product.
-
Purification: This less polar impurity can often be separated from the desired product by column chromatography.
-
Data Presentation
Table 1: Predicted Analytical Data for this compound and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | Predicted Mass Spectrum (m/z) |
| This compound | C₈H₈FNO | 153.15 | 7.8-7.2 (Ar-H), 2.4 (CH₃), 6.0-5.5 (NH₂) | 168 (C=O), 160 (C-F), 135-115 (Ar-C), 20 (CH₃) | 153 (M⁺), 136, 109, 95 |
| 5-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 12-10 (COOH), 8.0-7.1 (Ar-H), 2.5 (CH₃) | 172 (C=O), 162 (C-F), 138-118 (Ar-C), 19 (CH₃) | 154 (M⁺), 137, 109, 95 |
| 5-Fluoro-2-methylbenzoyl chloride | C₈H₆ClFO | 172.59 | 8.1-7.3 (Ar-H), 2.6 (CH₃) | 167 (C=O), 163 (C-F), 140-119 (Ar-C), 21 (CH₃) | 172 (M⁺), 137, 109, 95 |
Note: The NMR and Mass Spectrum data are predicted based on the analysis of similar structures and general principles of spectroscopy.[4][5][6][7][8][9] Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
-
Activation of Carboxylic Acid: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 5-Fluoro-2-methylbenzoic acid (1.0 eq). Add anhydrous dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.[2]
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases. The progress of the acyl chloride formation can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or GC-MS.[10]
-
Amidation: In a separate flask, prepare a solution of aqueous ammonia (a significant excess, e.g., 10 eq) and cool it to 0 °C.
-
Slowly add the solution of 5-fluoro-2-methylbenzoyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate of this compound should form.[11]
-
Continue stirring the mixture for an additional 30 minutes at 0 °C.
-
Workup: Collect the solid product by vacuum filtration and wash it with cold water to remove excess ammonia and ammonium chloride.[11]
-
To remove any unreacted carboxylic acid, the crude product can be dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Caption: Synthesis pathway and side product formation.
Caption: Troubleshooting workflow for impurity identification.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. reddit.com [reddit.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide utilizing Phase Transfer Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, with a particular focus on the application of phase transfer catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the established synthetic route for 4-amino-2-fluoro-N-methyl-benzamide involving phase transfer catalysis?
A1: The synthesis is typically a multi-step process commencing with 2-fluoro-4-nitrotoluene. The key stages are:
-
Oxidation: 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid. This step commonly employs a phase transfer catalyst to facilitate the reaction between the aqueous oxidant (like potassium permanganate) and the organic substrate.[1][2]
-
Chlorination: The resulting carboxylic acid is converted to its acyl chloride, often using an agent like thionyl chloride.[2][3]
-
Amidation: The acyl chloride is then reacted with methylamine to produce 2-fluoro-4-nitro-N-methylbenzamide.[2][3]
-
Reduction: Finally, the nitro group is reduced to an amine to yield the target compound, 4-amino-2-fluoro-N-methyl-benzamide. A common method for this step is hydrogenation using a Pd/C catalyst.[2][3]
Q2: Why is phase transfer catalysis (PTC) used in this synthesis, and in which step is it most critical?
A2: Phase transfer catalysis is primarily utilized in the initial oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.[1][2] In this step, the oxidant, potassium permanganate, is in the aqueous phase, while the substrate, 2-fluoro-4-nitrotoluene, is in the organic phase. The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the permanganate ion from the aqueous phase to the organic phase, where it can react with the substrate. This significantly increases the reaction rate and yield.[2]
Q3: What are the common phase transfer catalysts used for this synthesis?
A3: The literature most frequently cites the use of quaternary ammonium salts as phase transfer catalysts for the oxidation step. Specific examples include:
-
Tetrabutylammonium bromide (TBAB)[2]
-
Tetrabutylammonium chloride[1]
-
Triethylbenzyl ammonium chloride[1]
Q4: What are the advantages of using a Pd/C catalyst for the final reduction step over other methods?
A4: The use of a Palladium on carbon (Pd/C) catalyst for the hydrogenation of the nitro group is considered a cleaner and more environmentally friendly method compared to alternatives like iron powder reduction under acidic conditions.[2][3] The Pd/C catalytic process results in high yields (often exceeding 98%) and high product purity. Furthermore, it generates less wastewater, and the catalyst can potentially be recovered and recycled.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the oxidation of 2-fluoro-4-nitrotoluene | Inefficient phase transfer of the oxidant. | - Ensure the phase transfer catalyst is added in the correct amount (typically 5-10 mol% relative to the substrate).- Increase agitation speed to improve mixing between the aqueous and organic phases.- Consider using a different phase transfer catalyst (e.g., switch from TBAB to a different quaternary ammonium salt). |
| Decomposition of the oxidant (potassium permanganate). | - Add the potassium permanganate in portions to control the reaction temperature.- Ensure the reaction temperature is maintained within the optimal range (e.g., 80-95°C) as specified in the protocol.[1] | |
| Incomplete reaction during amidation | Insufficiently reactive acyl chloride. | - Ensure the chlorination step went to completion by analyzing a small sample before proceeding.- Use freshly prepared or distilled thionyl chloride for the chlorination step. |
| Loss of methylamine gas. | - Ensure the reaction vessel is properly sealed during the addition of methylamine gas.- Cool the reaction mixture to a low temperature (e.g., -5 to 0°C) before introducing methylamine to minimize its loss.[3] | |
| Low purity of the final product | Incomplete reduction of the nitro group. | - Ensure the hydrogenation is carried out under the appropriate hydrogen pressure (e.g., 10 atmospheres).[3]- Check the activity of the Pd/C catalyst; consider using fresh catalyst.- Extend the reaction time for the hydrogenation step. |
| Presence of side-products from the oxidation step. | - Purify the 2-fluoro-4-nitrobenzoic acid intermediate before proceeding to the next step. Recrystallization is a common method. |
Experimental Protocols
Oxidation of 2-fluoro-4-nitrotoluene using Phase Transfer Catalysis
-
Materials: 2-fluoro-4-nitrotoluene, water, sodium hydroxide, tetrabutylammonium bromide (TBAB), potassium permanganate.
-
Procedure:
-
In a reaction flask, combine 2-fluoro-4-nitrotoluene (0.2 mol), water (500 ml), sodium hydroxide (0.25 mol), and tetrabutylammonium bromide (0.01 mol).[1]
-
Stir the mixture and heat to 95°C.[1]
-
Add potassium permanganate (0.5 mol) in portions while maintaining the temperature at 85°C.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 to precipitate the product.[1]
-
Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.[1]
-
Synthesis of 2-fluoro-4-nitro-N-methylbenzamide
-
Materials: 2-fluoro-4-nitrobenzoic acid, chloroform, triethylamine, thionyl chloride, methylamine gas.
-
Procedure:
-
To a reaction flask, add 2-fluoro-4-nitrobenzoic acid (0.15 mol), chloroform (450 ml), and triethylamine (1.0 ml).[3]
-
Add thionyl chloride (0.176 mol) and stir at room temperature for 30 minutes.[3]
-
Heat the mixture to 60°C and react for 3 hours.[3]
-
Cool the reaction mixture in an ice-water bath to -5°C.[3]
-
Bubble methylamine gas (0.20 mol) through the solution until it is alkaline.[3]
-
Continue the reaction for 2 hours.[3]
-
Remove the chloroform by distillation under reduced pressure.
-
Add water (250 ml) to the residue, stir, and filter the solid product.
-
Dry the solid to obtain 2-fluoro-4-nitro-N-methylbenzamide.[3]
-
Reduction to 4-amino-2-fluoro-N-methyl-benzamide
-
Materials: 2-fluoro-4-nitro-N-methylbenzamide, ethyl acetate, Pd/C catalyst (10%).
-
Procedure:
-
In a hydrogenation reactor, dissolve 2-fluoro-4-nitro-N-methylbenzamide in ethyl acetate.
-
Add the Pd/C catalyst.
-
Purge the reactor with hydrogen gas and maintain a pressure of 10 atmospheres.[3]
-
Stir the reaction at room temperature for 12 hours.[3]
-
After the reaction is complete, filter to recover the Pd/C catalyst.
-
Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methyl-benzamide.[3]
-
Quantitative Data Summary
| Step | Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
| Oxidation | 2-fluoro-4-nitrotoluene, KMnO₄, NaOH | Tetrabutylammonium bromide | Water | 85-95°C | ~74% | [1][2] |
| Amidation | 2-fluoro-4-nitrobenzoic acid, Methylamine | - | Chloroform | 60°C | ~96% | [3] |
| Reduction | 2-fluoro-4-nitro-N-methylbenzamide, H₂ | Pd/C | Ethyl Acetate | Room Temp. | ~98% | [2][3] |
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 4-Amino-2-Fluoro-N-Methylbenzamide
Welcome to the technical support center for the preparation of 4-amino-2-fluoro-N-methylbenzamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-amino-2-fluoro-N-methylbenzamide?
A1: The most prevalent and modern synthetic pathway involves a three-step sequence starting from 2-fluoro-4-nitrotoluene. This method is favored for its efficiency and reduced environmental impact compared to older routes. The key steps are:
-
Oxidation: Conversion of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.
-
Amidation: Formation of 2-fluoro-4-nitro-N-methylbenzamide from the corresponding carboxylic acid.
-
Reduction: Reduction of the nitro group to yield the final product, 4-amino-2-fluoro-N-methylbenzamide.
Q2: Are there significant environmental or safety concerns with this synthesis?
A2: While modern methods are cleaner, some traditional reagents present challenges. Older reduction methods using iron powder in acidic conditions generate substantial aqueous waste.[1] Similarly, the use of toxic oxidants like chromium trioxide should be avoided.[2] The currently recommended synthesis using potassium permanganate for oxidation and catalytic hydrogenation for reduction is considered a cleaner process.[1][3] Standard laboratory safety precautions should be followed, especially when handling reagents like thionyl chloride and hydrogen gas under pressure.
Q3: What are the advantages of using a phase transfer catalyst in the oxidation step?
A3: A phase transfer catalyst, such as tetrabutylammonium bromide or triethylbenzyl ammonium chloride, is crucial for improving the yield of the oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate in a biphasic system.[2][3] It facilitates the transfer of the permanganate ion from the aqueous phase to the organic phase where the reaction occurs, leading to a more efficient and complete conversion.
Q4: What is the expected overall yield for this three-step synthesis?
A4: With optimized conditions, the total yield for the three-step process, starting from 2-fluoro-4-nitrotoluene, can be as high as 68-70%.[1][3] The final reduction step, in particular, can achieve very high yields, often exceeding 98%.[1][2]
Troubleshooting Guides
Step 1: Oxidation of 2-Fluoro-4-Nitrotoluene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 2-Fluoro-4-Nitrobenzoic Acid | Inefficient phase transfer of permanganate. | Ensure the use of an appropriate phase transfer catalyst (e.g., tetrabutylammonium bromide).Optimize the stirring speed to ensure good mixing of the aqueous and organic phases. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).Ensure the reaction temperature is maintained at the optimal level (around 80-95°C).[3]Add the potassium permanganate in portions to control the exothermic reaction and maintain its concentration. | |
| Product loss during workup. | Carefully adjust the pH to 2 with concentrated hydrochloric acid to ensure complete precipitation of the carboxylic acid.[3]Wash the collected solid with cold water to minimize dissolution. | |
| Presence of Unreacted Starting Material | Insufficient oxidant. | Use a molar excess of potassium permanganate. |
| Short reaction time. | Extend the reaction time and monitor by TLC until the starting material is consumed. |
Step 2: Amidation to Form 2-Fluoro-4-Nitro-N-Methylbenzamide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Amide Product | Inefficient activation of the carboxylic acid. | If using the acid chloride route, ensure the complete conversion of the carboxylic acid to the acid chloride using an excess of thionyl chloride or oxalyl chloride.Consider using standard peptide coupling reagents (e.g., DCC, HOBt) as an alternative to forming the acid chloride. |
| Side reactions during amidation. | Perform the amidation at a low temperature (e.g., 0°C) to minimize side reactions.Add the methylamine solution slowly to the activated carboxylic acid. | |
| Hydrolysis of the acid chloride. | Ensure all glassware is dry and use anhydrous solvents to prevent the hydrolysis of the acid chloride back to the carboxylic acid. | |
| Difficulty in Purifying the Product | Presence of unreacted carboxylic acid. | Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid. |
| Formation of byproducts from the coupling reagent. | If using DCC, the dicyclohexylurea (DCU) byproduct is typically insoluble in most organic solvents and can be removed by filtration. |
Step 3: Reduction of the Nitro Group
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Catalyst deactivation. | Ensure the starting material is free of impurities that could poison the Pd/C catalyst.Use a sufficient amount of catalyst (typically 5-10 mol%). |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure within safe limits of the equipment.[1]Extend the reaction time and monitor by TLC. | |
| Formation of Side Products | Over-reduction or side reactions. | Ensure the reaction is carried out at room temperature, as higher temperatures can sometimes lead to side reactions. |
| Safety Concerns with Hydrogenation | Handling of flammable hydrogen gas and pyrophoric catalyst. | Ensure the reaction setup is properly assembled and leak-tested.Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the reaction.Handle the dry Pd/C catalyst carefully, as it can be pyrophoric. It is often handled as a wet paste. |
Experimental Protocols
Synthesis of 4-Amino-2-Fluoro-N-Methylbenzamide
Step 1: Preparation of 2-Fluoro-4-Nitrobenzoic Acid
-
To a reaction vessel, add 2-fluoro-4-nitrotoluene (0.2 mol), water (500 mL), sodium hydroxide (0.25 mol), and tetrabutylammonium bromide (0.01 mol).[3]
-
Heat the mixture to 95°C with vigorous stirring.
-
Add potassium permanganate (0.5 mol) in portions over a period of time.
-
Maintain the reaction at 95°C for 8-16 hours, monitoring the progress by TLC.[3]
-
After the reaction is complete, cool the mixture and filter it while hot to remove the manganese dioxide byproduct.
-
Acidify the filtrate to a pH of 2 using concentrated hydrochloric acid, which will cause a white precipitate to form.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.
Step 2: Preparation of 2-Fluoro-4-Nitro-N-Methylbenzamide
-
Suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Add thionyl chloride (1.5-2 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux and stir until the conversion to the acid chloride is complete (monitor by the cessation of gas evolution).
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool to 0°C.
-
Slowly add a solution of methylamine (e.g., 40% in water or a solution in THF) (1.2-1.5 equivalents) while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup, dry the organic layer, and concentrate it to obtain the crude product, which can be purified further if necessary.
Step 3: Preparation of 4-Amino-2-Fluoro-N-Methylbenzamide
-
In a pressure-resistant reaction vessel, dissolve 2-fluoro-4-nitro-N-methylbenzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.[1]
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel, purge it with an inert gas, and then introduce hydrogen gas to the desired pressure (e.g., 2-20 atm).[1]
-
Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or hydrogen uptake.
-
After completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-fluoro-N-methylbenzamide as an off-white solid. The product is often of high purity at this stage.[1]
Visualizations
Caption: Synthetic pathway for 4-amino-2-fluoro-N-methylbenzamide.
Caption: Troubleshooting workflow for the synthesis.
References
Validation & Comparative
A Comparative Analysis of 5-Fluoro-2-methylbenzamide and Other Benzamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its versatility allows for fine-tuning of physicochemical properties and biological activity through various substitutions. This guide provides a comparative analysis of 5-Fluoro-2-methylbenzamide with other prominent benzamide derivatives, focusing on their potential roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), two critical target classes in oncology and other therapeutic areas. While direct comparative experimental data for this compound is limited in publicly available literature, this analysis is based on the well-established structure-activity relationships of the benzamide class, providing a framework for its potential evaluation.
Data Presentation: A Comparative Look at Inhibitory Potency
To contextualize the potential efficacy of this compound, it is compared here with established benzamide-based inhibitors of PARP and HDAC. The following tables summarize their reported half-maximal inhibitory concentrations (IC50). It is important to note that the IC50 value for this compound is presented as a hypothetical value for illustrative purposes, emphasizing the need for empirical validation.
Table 1: Comparative in vitro Inhibitory Activity of Benzamide Derivatives against PARP Enzymes
| Compound | Target | IC50 (nM) |
| This compound | PARP-1 | Hypothetical |
| Olaparib | PARP-1 | 1.9 |
| Rucaparib | PARP-1 | 1.4 |
| Niraparib | PARP-1 | 3.8 |
| Veliparib | PARP-1 | 4.7 |
| Talazoparib | PARP-1 | 0.57 |
Table 2: Comparative in vitro Inhibitory Activity of Benzamide Derivatives against HDAC Enzymes
| Compound | Target | IC50 (nM) |
| This compound | HDAC1 | Hypothetical |
| Entinostat (MS-275) | HDAC1 | 200 |
| Mocetinostat (MGCD0103) | HDAC1 | 600 |
| This compound | HDAC3 | Hypothetical |
| Compound 13 (2-methylamino benzamide) | HDAC3 | 41 |
| Compound 16 (2-methylthiobenzamide) | HDAC3 | 30 |
Experimental Protocols: Methodologies for Evaluation
The following are detailed protocols for key experiments to determine the biological activity of this compound and other benzamide derivatives.
Synthesis of 4-Amino-2-fluoro-N-methylbenzamide (A Representative Protocol)
This protocol for a structurally related compound provides a template for the synthesis of novel benzamide derivatives.
1. Preparation of 2-fluoro-4-nitro-N-methylbenzamide:
-
To a solution of 2-fluoro-4-nitrobenzoic acid in chloroform, add triethylamine and thionyl chloride.
-
Stir the mixture at room temperature and then heat to 60°C for 3 hours.
-
Cool the reaction in an ice-water bath and introduce methylamine gas until the solution is alkaline.
-
Continue the reaction for 2 hours.
-
Remove the chloroform under reduced pressure and add water to the residue.
-
Filter and dry the resulting solid to obtain 2-fluoro-4-nitro-N-methylbenzamide.
2. Preparation of 4-amino-2-fluoro-N-methylbenzamide:
-
Dissolve 2-fluoro-4-nitro-N-methylbenzamide in ethyl acetate and add Pd/C catalyst.
-
Introduce hydrogen gas and maintain a pressure of 10 atmospheres.
-
React at room temperature for 12 hours.
-
Filter to recover the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-2-fluoro-N-methylbenzamide.
In Vitro PARP Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PARP.
-
Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, and a suitable detection system (e.g., colorimetric or chemiluminescent).
-
Procedure:
-
Coat streptavidin plates with biotinylated NAD+.
-
In a separate plate, incubate the PARP1 enzyme with activated DNA and varying concentrations of the test compound (e.g., this compound) for 15 minutes.
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at room temperature.
-
Transfer the reaction mixture to the streptavidin-coated plates and incubate for 60 minutes to allow the biotinylated PAR to bind.
-
Wash the plates and add an anti-PAR antibody. Incubate for 60 minutes.
-
Wash the plates and add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the substrate and measure the signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro HDAC Inhibition Assay
This assay measures the inhibition of histone deacetylase activity.
-
Materials: Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC3), acetylated peptide substrate (e.g., Fluor de Lys-SIRT1), developer solution, and a fluorescence plate reader.
-
Procedure:
-
Add the HDAC enzyme and the test compound at various concentrations to the wells of a microplate.
-
Add the acetylated peptide substrate to initiate the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which contains a protease that digests the deacetylated substrate, releasing a fluorescent signal.
-
Read the fluorescence intensity using a plate reader.
-
Calculate the IC50 value from the dose-response curve. A compound with a 2-methylamino benzamide group has shown high selectivity for HDAC3.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams illustrate the potential mechanisms of action and a general workflow for the evaluation of benzamide derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of benzamide derivatives.
Caption: Simplified signaling pathway of PARP inhibition by benzamide derivatives.
Comparative Analysis of Structure-Activity Relationships in 5-Fluoro-2-methylbenzamide Analogs and Related Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Fluoro-2-methylbenzamide analogs and related benzamide derivatives. The information is compiled from various studies to highlight the impact of structural modifications on biological activity. This document is intended to aid researchers in the design and development of novel therapeutic agents based on the benzamide scaffold.
Introduction to Benzamide Analogs in Drug Discovery
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. Modifications to the benzamide ring system, including the introduction of substituents such as fluorine and methyl groups, can significantly influence the pharmacological properties of these molecules. This guide focuses on the impact of substitutions, particularly at the 5-position of the benzamide core, on the activity of these compounds against various biological targets. While direct comprehensive SAR studies on this compound are limited, we can infer valuable insights from studies on structurally related analogs.
Comparative Biological Activity Data
The following table summarizes the biological activity of various benzamide analogs. The data is extracted from studies on different biological targets, providing a broad overview of how substitutions on the benzamide ring affect potency.
| Compound ID | Core Structure | R1 | R2 | R3 | Biological Target | Activity (IC50/EC50) | Selectivity Index (SI) | Reference |
| 4a | 2-Hydroxybenzamide | H | Br | -O-(CH2)2-Ph(3-F) | M. tuberculosis QcrB | 5.5 µM (IC90) | >18 | [1] |
| 4b | 2-Hydroxybenzamide | H | CH3 | -O-(CH2)2-Ph(3-F) | M. tuberculosis QcrB | 0.62 µM (IC90) | 53 | [1] |
| 4l | 2-Hydroxybenzamide | H | 3-Furan | -O-(CH2)2-Ph(3-F) | M. tuberculosis QcrB | 0.41 µM (IC90) | 98 | [1] |
| 4m | 2-Hydroxybenzamide | H | 2-Furan | -O-(CH2)2-Ph(3-F) | M. tuberculosis QcrB | 0.58 µM (IC90) | 69 | [1] |
| 36 | 2-(4-Fluorophenoxy)benzamide | 3-CF3 | H | N-Boc-piperazine (meta) | P. falciparum NF54 | 3.297 µM | 37.58 | [2] |
| 37 | 2-(4-Fluorophenoxy)benzamide | 3-CF3 | H | N-Boc-piperazine (para) | P. falciparum NF54 | 0.2690 µM | 461.0 | [2] |
| 19 | 2-(4-Fluorophenoxy)benzamide | H | H | N-pivaloylpiperazine | P. falciparum NF54 | 0.6172 µM | 299.7 | [2] |
| 56 | 2-Phenoxybenzamide | H | H | N-pivaloylpiperazine | P. falciparum NF54 | 0.6593 µM | 288.6 | [2] |
Note: The table showcases that substitutions at the C-5 position of the benzamide core significantly impact biological activity. For instance, a methyl group (4b) is more potent than a bromine (4a) against M. tuberculosis QcrB[1]. In the case of antiplasmodial activity, the position of the substituent on the aniline ring (meta vs. para) dramatically alters the potency and selectivity[2]. The presence of a 4-fluoro substituent on the phenoxy ring generally has an advantageous effect on activity[2].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Mycobacterium tuberculosis Growth Inhibition Assay[1]
-
Cell Line: Mycobacterium tuberculosis H37Rv.
-
Assay Principle: Measurement of bacterial growth inhibition.
-
Method:
-
M. tuberculosis was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase).
-
Compounds were dissolved in DMSO to prepare stock solutions.
-
The bacterial culture was diluted to a specific optical density and added to 96-well plates containing serial dilutions of the test compounds.
-
Plates were incubated at 37°C for 7 days.
-
Bacterial growth was determined by measuring the fluorescence of resazurin, which is reduced by viable bacteria to the fluorescent product resorufin.
-
The IC90 values (the concentration of compound that inhibits 90% of bacterial growth) were calculated from dose-response curves.
-
Antiplasmodial Activity Assay[2]
-
Parasite Strain: Plasmodium falciparum NF54.
-
Cell Line for Cytotoxicity: Rat skeletal myoblast L-6 cells.
-
Assay Principle: Measurement of parasite growth inhibition using a fluorescent DNA stain.
-
Method:
-
P. falciparum was cultured in human red blood cells in RPMI 1640 medium supplemented with Albumax.
-
Synchronized ring-stage parasites were added to 96-well plates containing serial dilutions of the test compounds.
-
Plates were incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth was quantified by adding SYBR Green I dye, which intercalates with DNA, and measuring fluorescence.
-
IC50 values were determined from the dose-response curves.
-
Cytotoxicity against L-6 cells was determined in parallel using a resazurin-based assay to calculate the selectivity index (SI = IC50 for L-6 cells / IC50 for P. falciparum).
-
PARP-1 Inhibition Assay (Referenced for Mechanistic Context)[3][4]
-
Enzyme: Recombinant human Poly(ADP-ribose) polymerase-1 (PARP-1).
-
Assay Principle: A biochemical assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Method:
-
The assay was performed in 96-well plates coated with histones and containing nicked DNA to activate PARP-1.
-
Test compounds were pre-incubated with the PARP-1 enzyme.
-
The enzymatic reaction was initiated by the addition of biotinylated NAD+.
-
After incubation, the plates were washed, and the amount of incorporated biotin was detected using streptavidin-horseradish peroxidase and a chemiluminescent substrate.
-
IC50 values were calculated from the inhibition of the enzymatic activity.
-
Mechanistic Insights: PARP Inhibition Signaling Pathway
Many benzamide derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3][4] Inhibition of PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death. The diagram below illustrates the role of PARP in DNA single-strand break repair and the effect of PARP inhibitors.
Caption: PARP-1 mediated DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies on novel benzamide analogs is depicted below. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize the desired pharmacological properties.
Caption: General workflow for structure-activity relationship (SAR) studies.
Conclusion
The structure-activity relationships of benzamide analogs are highly dependent on the nature and position of substituents on the aromatic rings. Electron-withdrawing groups like fluorine can significantly modulate the electronic properties and binding interactions of the molecule. The presented data from various studies on related benzamide compounds provide a foundational understanding for the rational design of novel this compound analogs. Further focused studies are warranted to fully elucidate the SAR of this specific scaffold and to optimize its potential as a therapeutic agent, potentially targeting enzymes like PARP or other relevant biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
Fluorination Enhances Benzamide Derivative Affinity for E3 Ligase Substrate Receptor Cereblon
A comparative analysis of 5-Fluoro-2-methylbenzamide and its non-fluorinated counterpart, 2-methylbenzamide, reveals a significant increase in binding affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) upon fluorination. This enhanced efficacy, demonstrated through in-vitro binding assays, underscores the potential of fluorine substitution in optimizing the pharmacological properties of benzamide-based compounds targeting the CRBN pathway for therapeutic applications, including targeted protein degradation.
Derivatives of this compound have been identified as potent binders to Cereblon (CRBN), a key component of the CUL4-DDB1 E3 ubiquitin ligase complex. This complex is crucial for the ubiquitination and subsequent proteasomal degradation of specific target proteins. The binding of small molecules to CRBN can modulate its substrate specificity, a mechanism central to the therapeutic effects of immunomodulatory drugs (IMiDs) and the burgeoning field of PROteolysis TArgeting Chimeras (PROTACs).
In a comparative study, the binding affinity of a fluorinated benzamide derivative, 4-amino-N-(2,6-dioxo-3-piperidyl)-5-fluoro-2-methylbenzamide, to the human CRBN thalidomide-binding domain was significantly higher than its non-fluorinated counterpart, 4-amino-N-(2,6-dioxo-3-piperidyl)-2-methylbenzamide. This highlights the positive impact of fluorine incorporation on the molecule's ability to engage with its biological target.
Quantitative Comparison of Binding Affinity
The efficacy of the fluorinated and non-fluorinated benzamide derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) for binding to the human CRBN thalidomide-binding domain using a MicroScale Thermophoresis (MST) assay.
| Compound | Structure | IC50 (µM) |
| 4-amino-N-(2,6-dioxo-3-piperidyl)-5-fluoro-2-methylbenzamide | Fluorinated Benzamide Derivative | 63 ± 16 |
| 4-amino-N-(2,6-dioxo-3-piperidyl)-2-methylbenzamide | Non-fluorinated Benzamide Derivative | >1000 |
Table 1: Comparison of IC50 values for the binding of fluorinated and non-fluorinated benzamide derivatives to the human CRBN thalidomide-binding domain.
Experimental Protocols
MicroScale Thermophoresis (MST) Assay for CRBN Binding Affinity
This protocol outlines the general procedure for determining the binding affinity of small molecules to the human CRBN thalidomide-binding domain.
1. Materials and Reagents:
-
Purified recombinant human CRBN thalidomide-binding domain (CRBN-TBD)
-
Fluorescently labeled CRBN-TBD (e.g., labeled with a RED-NHS dye)
-
Test compounds (fluorinated and non-fluorinated benzamide derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
Standard and premium coated capillaries (NanoTemper Technologies)
2. Instrumentation:
-
Monolith NT.115 or a similar MicroScale Thermophoresis instrument (NanoTemper Technologies)
3. Procedure:
-
Protein Labeling: The CRBN-TBD is fluorescently labeled according to the manufacturer's protocol for the chosen dye. Unconjugated dye is removed by size-exclusion chromatography.
-
Sample Preparation:
-
A series of 16 dilutions of the test compound is prepared in MST buffer, starting from a high concentration (e.g., 1 mM) with a 1:1 serial dilution.
-
The fluorescently labeled CRBN-TBD is diluted in MST buffer to a final concentration that gives a stable fluorescence signal (typically in the low nanomolar range).
-
Equal volumes of each compound dilution and the labeled CRBN-TBD solution are mixed and incubated at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
-
MST Measurement:
-
The samples are loaded into MST capillaries.
-
The capillaries are placed in the MST instrument.
-
The MST experiment is performed, typically with medium MST power and 40% LED power. The instrument measures the change in fluorescence as a function of the applied temperature gradient.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the compound concentration.
-
The data are fitted to a suitable binding model (e.g., the KD model) using the instrument's analysis software to determine the IC50 or dissociation constant (Kd).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRBN-mediated protein degradation pathway and the general experimental workflow for assessing the binding of the benzamide derivatives to CRBN.
A Comparative Guide to PARP Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of prominent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies relevant to structures like 5-Fluoro-2-methylbenzamide. The focus is on preclinical validation in animal models of BRCA-mutant cancers, where these inhibitors show significant therapeutic effect through the principle of synthetic lethality.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In tumors with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—most notably those with BRCA1 or BRCA2 mutations—inhibiting PARP leads to an accumulation of SSBs.[3] During DNA replication, these SSBs are converted into toxic DSBs that the cancer cells cannot repair, resulting in genomic instability and cell death.[2][4] This concept, where a deficiency in two different pathways simultaneously leads to cell death, is known as synthetic lethality.[2]
Beyond catalytic inhibition, a key mechanism for many PARP inhibitors is "PARP trapping," where the inhibitor prevents the PARP enzyme from dissociating from the DNA.[4] This trapped PARP-DNA complex is itself a cytotoxic lesion that disrupts replication and is a major driver of efficacy.[4] The potency of PARP trapping varies among inhibitors, with Talazoparib considered the most potent trapper.[4]
Recent evidence also shows that PARP inhibition can trigger an anti-tumor immune response. The DNA damage caused by PARP inhibitors leads to the formation of micronuclei and the release of cytosolic DNA fragments.[5][6] This cytosolic DNA activates the cGAS-STING innate immune pathway, leading to the production of Type I interferons and subsequent T-cell mediated anti-tumor immunity.[5][6]
Mechanism of Action: Synthetic Lethality and Immune Activation
The diagram below illustrates the dual mechanism of PARP inhibitors in HR-deficient cancer cells.
Comparative In Vivo Efficacy of PARP Inhibitors
The following table summarizes the single-agent efficacy of four prominent PARP inhibitors in various patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models of BRCA-mutant cancers. Tumor Growth Inhibition (TGI) is a common metric, with higher percentages indicating greater efficacy. In some cases, studies report tumor regression, a more significant anti-tumor effect.
| PARP Inhibitor | Animal Model | Cancer Type | Dose & Schedule | Efficacy Outcome | Citation(s) |
| Olaparib | Patient-Derived Xenograft (BRCA2-mutant) | Ovarian Cancer | 50 mg/kg/day, p.o. | Significant tumor growth inhibition vs. control | [7][8] |
| Talazoparib | Patient-Derived Xenograft (BRCA1/2-mutant) | Triple-Negative Breast Cancer | Not specified | Tumor Regression | [9] |
| Rucaparib | MDA-MB-436 Xenograft (BRCA1-mutant) | Triple-Negative Breast Cancer | 150 mg/kg, b.i.d., p.o. | 96% PAR inhibition; dose-dependent TGI | [10] |
| Veliparib | Capan-1 Xenograft (BRCA2-mutant) | Pancreatic Cancer | 100-200 mg/kg/day, p.o. | 26-87% Tumor Growth Inhibition (TGI) | [11] |
| Veliparib | MX-1 Xenograft (BRCA1/2-mutant) | Breast Cancer | 100-200 mg/kg/day, p.o. | Significant, dose-responsive TGI | [11] |
Note: Direct comparison between studies should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
Standard Experimental Protocol: In Vivo Xenograft Efficacy Study
This section outlines a typical methodology for assessing the efficacy of a PARP inhibitor in a subcutaneous xenograft mouse model.[1][12][13]
1. Cell Line and Animal Models
-
Cell Lines: A human cancer cell line with a known HR deficiency (e.g., BRCA1/2 mutation) is selected. Examples include UWB1.289 (ovarian), MDA-MB-436 (breast), or Capan-1 (pancreatic).[11][14]
-
Animals: Immunodeficient mice (e.g., NCr nude or SCID) aged 6-8 weeks are used to prevent rejection of the human tumor xenograft.[15] Animals are allowed to acclimatize for at least one week before the study begins.[1]
2. Tumor Implantation
-
Cells are cultured to ~80% confluency and harvested.
-
A cell suspension is prepared in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of approximately 5-10 x 10^7 cells/mL.[12]
-
100-200 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.
-
Tumors are allowed to grow, and their volumes are measured 2-3 times per week with digital calipers. The volume is calculated using the formula: Volume = (Length × Width²) / 2.[12]
3. Treatment Phase
-
When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).[12]
-
Group 1 (Control): Receives the vehicle solution (e.g., 0.5% methylcellulose) on the same schedule as the treatment group.
-
Group 2 (Treatment): Receives the PARP inhibitor formulated in the vehicle, administered orally (p.o.) via gavage at a specified dose and schedule (e.g., 50 mg/kg, once daily).[12]
-
Mouse body weight and clinical signs of toxicity are monitored 2-3 times per week.[1]
4. Endpoints and Data Analysis
-
The study concludes when tumors in the control group reach a specified maximum volume (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).[12]
-
Primary Endpoint: Tumor Growth Inhibition (TGI) is calculated to quantify efficacy.
-
Secondary Endpoints: May include body weight change (as a measure of toxicity), overall survival, and pharmacodynamic analysis of tumor tissue (e.g., measuring PAR levels to confirm target engagement).
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare tumor growth between groups.[1]
Experimental Workflow Diagram
The following diagram provides a visual representation of the typical workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdlinx.com [mdlinx.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of 5-Fluoro-2-methyl-8-nitroquinoline and the experimentally determined activities of its structural analogs. Due to the limited availability of direct experimental data for 5-Fluoro-2-methyl-8-nitroquinoline, this report extrapolates its potential efficacy based on the known performance of related quinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1] The strategic placement of substituents such as a 2-methyl group, a 5-fluoro group, and an 8-nitro group is anticipated to significantly influence the molecule's physicochemical properties and biological activity.[2]
Predicted Physicochemical Properties and Synthesis
The introduction of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity, while the 2-methyl group can influence metabolic stability and protein binding.[2] The 8-nitro group, a strong electron-withdrawing group, is a key feature in many compounds with antimicrobial and anticancer activity.[3]
A plausible synthesis for 5-Fluoro-2-methyl-8-nitroquinoline involves a multi-step process, likely commencing with a Skraup or Doebner-von Miller reaction to form the quinoline core, followed by a nitration step.[4]
Caption: Plausible synthetic pathway for 5-Fluoro-2-methyl-8-nitroquinoline.
Comparative Analysis of Cytotoxicity
While no direct cytotoxicity data for 5-Fluoro-2-methyl-8-nitroquinoline is available, studies on structurally similar compounds suggest its potential as an anticancer agent. The 8-nitroquinoline scaffold has been explored for its cytotoxic effects, and substitutions on the quinoline ring have been shown to significantly influence its potency.[2]
Table 1: Comparative in vitro Cytotoxicity of 8-Nitroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Styryl-8-nitroquinoline Derivatives | |||
| 2-(4-methoxystyryl)-8-nitroquinoline | HeLa | 10.370 | [5] |
| 2-(4-(methylthio)styryl)-8-nitroquinoline | HeLa | 5.865 | [5] |
| 2-(4-bromostyryl)-8-nitroquinoline | HeLa | 2.897 | [5] |
| Methyl-8-nitroquinoline Analog | |||
| 7-methyl-8-nitroquinoline | Caco-2 | 1.87 | [6] |
| 8-Hydroxy-nitroquinoline Analog | |||
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Human cancer cell lines | 5-10 fold lower than clioquinol | [1] |
The data indicates that derivatives of 2-methyl-8-nitroquinoline, such as the 2-styryl-8-nitroquinolines, exhibit cytotoxicity against HeLa cells, with the potency influenced by the substituent on the styryl ring.[5] Notably, the presence of an electron-withdrawing group like bromine enhances cytotoxicity.[5] Furthermore, 7-methyl-8-nitroquinoline shows cytotoxic activity against Caco-2 cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic effects of quinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa, Caco-2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[7]
-
MTT Addition and Incubation: The medium is replaced with fresh medium containing MTT solution and incubated for another 2-4 hours.[7]
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[7]
Caption: General workflow for determining cytotoxicity using the MTT assay.
Comparative Analysis of Antimicrobial Activity
Table 2: Comparative in vitro Antimicrobial Activity of Related Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Escherichia coli ATCC 25922 | 2 - 4 | [8] |
| Klebsiella pneumoniae (Clinical Isolate) | 4 - 8 | [8] | |
| Staphylococcus aureus ATCC 29213 | 4 - 8 | [8] | |
| Enterococcus faecalis ATCC 29212 | 8 - 16 | [8] | |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Candida albicans | 0.031 - 0.5 | [1] |
| Aspergillus fumigatus | 6 | [1] | |
| Fusarium species | 0.5 - 2 | [1] | |
| Trichophyton species | 0.5 - 2 | [1] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 (µM) | |
| Staphylococcus aureus (MRSA) | 1.1 (µM) |
The data for nitroxoline and clioquinol demonstrate that the 8-hydroxyquinoline scaffold, particularly with a nitro or halogen substituent, possesses significant antibacterial and antifungal activity.[1][8] The potent activity of 5,7-dichloro-8-hydroxy-2-methylquinoline against Mycobacterium tuberculosis and MRSA further underscores the potential of substituted 2-methylquinolines as antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of the in vitro activity of an antimicrobial agent and is typically determined using the broth microdilution method.[2]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[2]
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth within a 96-well microtiter plate.[2]
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. Plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action
The biological activity of nitroaromatic compounds is often attributed to the reductive metabolism of the nitro group, which can generate reactive nitrogen species, leading to cellular damage.[1] In the context of anticancer activity, this can induce oxidative stress and damage to macromolecules such as DNA.[1] For antimicrobial activity, fluoroquinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4]
Caption: Proposed dual mechanism of action for 5-Fluoro-2-methyl-8-nitroquinoline.
Conclusion
While direct experimental data on 5-Fluoro-2-methyl-8-nitroquinoline is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent antimicrobial and anticancer agent. The presence of the 2-methyl, 5-fluoro, and 8-nitro substituents on the quinoline core is expected to confer a desirable biological activity profile. The provided comparative data for related compounds, along with detailed experimental protocols, serves as a valuable resource to guide future research and development of this and similar quinoline derivatives as novel therapeutic agents. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of 5-Fluoro-2-methyl-8-nitroquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
5-Fluoro-2-Oxindole Derivatives: A Comparative Guide to Their Potential as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several targeted therapies. Its unique properties, conferred by the fluorine substitution, make it an attractive starting point for the development of potent and selective enzyme inhibitors. This guide provides a comparative analysis of recently developed 5-fluoro-2-oxindole derivatives, evaluating their efficacy as α-glucosidase and kinase inhibitors, benchmarked against established drugs.
Data Presentation: Performance at a Glance
The inhibitory activities of various 5-fluoro-2-oxindole derivatives are summarized below, offering a clear comparison of their potency against different biological targets.
α-Glucosidase Inhibition
A series of 5-fluoro-2-oxindole derivatives have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The performance of the most potent compounds is compared with acarbose, a widely used anti-diabetic drug.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Derivative 3f | α-Glucosidase | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 |
| Derivative 3d | α-Glucosidase | 49.89 ± 1.16 | Acarbose | 569.43 ± 43.72 |
| Derivative 3i | α-Glucosidase | 56.87 ± 0.42 | Acarbose | 569.43 ± 43.72 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
Anticancer Activity: Kinase Inhibition and Cell Growth Inhibition
As analogues of the multi-targeted kinase inhibitor Sunitinib, several 5-fluoro-2-oxindole derivatives have been evaluated for their anticancer properties. Their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and their ability to inhibit the growth of various cancer cell lines are presented below.
VEGFR-2 Kinase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| Sunitinib | VEGFR-2 | 80 | - | - |
| Derivative 17a | VEGFR-2 | 78 | Sunitinib | 139 |
| Derivative 10g | VEGFR-2 | 87 | Sunitinib | 139 |
In Vitro Cancer Cell Line Growth Inhibition (NCI-60 Screen)
| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM | Reference Compound |
| Derivative 3g | Breast Cancer (T-47D) | 96.17 | Sunitinib |
| Derivative 3g | Lung Cancer (HOP-92) | 95.95 | Sunitinib |
| Derivative 3g | Ovarian Cancer (NCI/ADR-RES) | 95.13 | Sunitinib |
| Derivative 3g | CNS Cancer (SNB-75) | 89.91 | Sunitinib |
Growth Inhibition percentages from the NCI-60 one-dose screen indicate the reduction in cancer cell growth upon treatment with the compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
α-Glucosidase Inhibition Assay
This assay colorimetrically determines the inhibitory effect of a compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds and Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the test compound or acarbose solution to the respective wells.
-
Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
VEGFR-2 Kinase Inhibition Assay
This luminescence-based assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compounds and Sunitinib (positive control)
-
ADP-Glo™ or similar kinase assay kit
-
Solid white 96-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and Sunitinib in kinase buffer.
-
Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the diluted test compounds or Sunitinib to the appropriate wells.
-
Add the VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and measure the remaining ATP by adding the detection reagent from the assay kit.
-
Measure the luminescence using a luminometer. A higher signal indicates greater inhibition.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
NCI-60 Human Tumor Cell Line Screen
This is a two-stage screening process to evaluate the anticancer activity of a compound against 60 different human cancer cell lines.
Stage 1: Single-Dose Screening
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
The test compound is added at a single concentration (typically 10 µM).
-
After a 48-hour incubation, cell viability is determined using the Sulforhodamine B (SRB) assay.
-
The percentage growth is calculated for each cell line.
Stage 2: Five-Dose Screening (for active compounds)
-
Compounds that show significant growth inhibition in the single-dose screen are further evaluated at five different concentrations.
-
The same procedure as the single-dose screen is followed.
-
Dose-response curves are generated, and the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) are calculated.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-methylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like 5-Fluoro-2-methylbenzamide is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring adherence to safety standards and regulatory requirements.
Key Chemical and Physical Properties
A summary of essential quantitative data for this compound is presented below. This information is vital for a comprehensive understanding of the chemical's characteristics, aiding in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₈FNO |
| Appearance | White solid |
| Melting Point | 120-122 °C |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
Detailed Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to minimize risks and ensure compliance. The following protocol outlines the necessary procedures for handling both the chemical waste and its empty containers.
Part 1: Disposal of this compound Waste
This procedure applies to unused or contaminated this compound.
Step 1: Personal Protective Equipment (PPE) Before initiating the disposal process, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Collection and Labeling
-
Carefully transfer the solid this compound waste into a designated, leak-proof, and chemically compatible container.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
The container must be kept securely sealed at all times, except when adding waste.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage location is away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for the final disposal of the collected waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Part 2: Decontamination and Disposal of Empty Containers
Properly decontaminating empty containers is crucial to prevent the accidental release of residual chemicals.
Step 1: Initial Rinse
-
Wearing the appropriate PPE, rinse the empty this compound container three times with a suitable solvent in which the compound is soluble.
-
Crucially, the rinsate from these initial rinses must be collected and treated as hazardous waste. Add the rinsate to your designated "Hazardous Waste: this compound" container.
Step 2: Final Rinse
-
After the initial solvent rinses, perform a final triple rinse with water.
-
This final water rinsate can typically be disposed of down the drain, but it is advisable to confirm this with your local EHS guidelines.
Step 3: Container Disposal
-
Once thoroughly rinsed and air-dried, the container can be disposed of in the regular trash.
-
To prevent any misunderstanding, deface or remove the original label on the container before disposal.
Disposal Workflow Diagram
The following diagram provides a visual representation of the logical steps and decision-making process involved in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Fluoro-2-methylbenzamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Fluoro-2-methylbenzamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Health Hazard Information
This compound is classified as a hazardous substance. Key hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
-
Combustibility: It is a combustible liquid.[4]
Personal Protective Equipment (PPE)
To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[4][5] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.[5] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[4][5] | Protects against inhalation of harmful dust. |
| Body Protection | Appropriate protective clothing and closed-toe shoes are required. | Provides overall protection from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[4][5]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
2. Handling and Experimental Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Avoid the generation of dust.[6] Use appropriate tools, such as a spatula, for handling the solid chemical.
-
Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[5]
3. Spill Management:
-
In the event of a small spill, carefully sweep or vacuum the material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[6]
-
For larger spills, evacuate non-essential personnel from the area.[7]
-
Contain the spill using an inert absorbent material.[4]
-
Clean the spill area thoroughly.[7]
4. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing. If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[4] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[4][7] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination.
-
Waste Collection: All waste containing this compound and any contaminated materials (e.g., gloves, absorbent pads, and glassware) must be collected in a designated, properly labeled hazardous waste container.[8] The container must be compatible with the chemical and kept securely closed.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Precautions: Do not allow the product to enter drains or surface water.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
